molecular formula C17H18N2O3 B5843842 N-(furan-2-ylmethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide

N-(furan-2-ylmethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B5843842
M. Wt: 298.34 g/mol
InChI Key: GWLQGCPPZLOACP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound with a molecular structure that includes a furan ring, a pyrrolidinone ring, and a benzamide group

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16-4-1-9-19(16)12-13-5-7-14(8-6-13)17(21)18-11-15-3-2-10-22-15/h2-3,5-8,10H,1,4,9,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLQGCPPZLOACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-[(2-oxopyrrolidin-1-yl)methyl]benzoyl chloride under basic conditions to form the desired benzamide compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or

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